2-(1-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indol-2-yl)-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-{1-Benzyl-3-[(4-methylbenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide is a complex organic compound that features a unique combination of indole, benzyl, and sulfonyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Benzyl-3-[(4-methylbenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.
Acetamide Formation: The final step involves the reaction of the sulfonylated indole derivative with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzyl positions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and sulfonyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced sulfonyl compounds, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{1-Benzyl-3-[(4-methylbenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent due to its unique structural features and biological activity.
Biological Research: It is used in the study of cellular pathways and molecular targets, particularly those involving indole derivatives and sulfonyl groups.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs and therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{1-Benzyl-3-[(4-methylbenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Benzyl Derivatives: Compounds like benzyl alcohol and benzyl chloride are structurally related and used in various chemical reactions.
Sulfonyl Derivatives: Compounds such as p-toluenesulfonamide and sulfonylureas share the sulfonyl group and have applications in medicinal chemistry.
Uniqueness
The uniqueness of 2-{1-Benzyl-3-[(4-methylbenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide lies in its combination of indole, benzyl, and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications that are not observed in simpler compounds.
Properties
Molecular Formula |
C27H28N2O4S |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[1-benzyl-3-[(4-methylphenyl)sulfonylmethyl]indol-2-yl]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C27H28N2O4S/c1-20-11-13-22(14-12-20)34(32,33)19-24-23-9-5-6-10-25(23)29(18-21-7-3-2-4-8-21)26(24)17-27(31)28-15-16-30/h2-14,30H,15-19H2,1H3,(H,28,31) |
InChI Key |
OYNLAXFEYGDDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)CC(=O)NCCO |
Origin of Product |
United States |
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